Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate
Description
Fundamental Molecular Architecture
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate exhibits a complex molecular geometry characterized by the substitution pattern on the benzene ring and the electronic influence of both halogenated substituents. The compound possesses a molecular formula of carbon-ten hydrogen-eight bromine-one fluorine-three oxygen-two, corresponding to a molecular weight of 297.07 atomic mass units. The structural framework consists of a benzene ring bearing a methyl ester functionality at the para position relative to the bromomethyl substituent, with the trifluoromethyl group positioned ortho to the bromomethyl moiety.
The Simplified Molecular Input Line Entry System representation, denoted as oxygen-equals-carbon-open parenthesis-oxygen-carbon-close parenthesis-carbon-one-equals-carbon-carbon-equals-carbon-open parenthesis-carbon-bromine-close parenthesis-carbon-open parenthesis-carbon-open parenthesis-fluorine-close parenthesis-open parenthesis-fluorine-close parenthesis-fluorine-close parenthesis-equals-carbon-one, provides a systematic description of the connectivity pattern. This notation reveals the precise arrangement of functional groups and their spatial relationships within the molecular architecture.
The electronic configuration of this compound is significantly influenced by the presence of multiple electron-withdrawing substituents. The trifluoromethyl group, known for its strong electron-withdrawing inductive effect, creates a substantial electronic perturbation in the aromatic system. Similarly, the bromomethyl substituent contributes to the overall electronic profile through both inductive and resonance effects. The combination of these substituents with the methyl ester functionality creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound.
Stereochemical Considerations and Conformational Analysis
The molecular geometry of this compound involves several conformational degrees of freedom that contribute to its three-dimensional structure. The methyl ester group can adopt various rotational conformations around the carbon-oxygen single bond connecting the ester functionality to the aromatic ring. These conformational preferences are influenced by steric interactions between the ester methyl group and the adjacent substituents on the benzene ring.
The bromomethyl substituent introduces additional conformational complexity through rotation around the carbon-carbon bond linking the methylene carbon to the aromatic ring. The bulky bromine atom creates steric hindrance that influences the preferred conformational states of this substituent. The trifluoromethyl group, despite its high rotational barrier around the carbon-carbon bond to the aromatic ring, contributes to the overall molecular shape through its tetrahedral geometry and significant steric bulk.
The interplay between these various conformational elements results in a molecular geometry that balances steric repulsion, electronic effects, and intramolecular interactions. The electron-withdrawing nature of both the trifluoromethyl and bromomethyl substituents creates a region of reduced electron density on the aromatic ring, particularly in the vicinity of these substituents. This electronic distribution pattern has profound implications for the chemical behavior and spectroscopic properties of the compound.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)6-2-3-7(5-11)8(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXRFFAIWGWJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726481 | |
| Record name | Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863248-28-6 | |
| Record name | Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
N-Bromosuccinimide (NBS) Mediated Bromination
- Reagents & Conditions: NBS is commonly used as a brominating agent in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or irradiation.
- Solvent: Typically carried out in solvents like carbon tetrachloride (CCl4), dichloromethane (DCM), or acetonitrile.
- Temperature: Ambient to reflux temperatures (25–80 °C).
- Mechanism: Radical substitution at the benzylic methyl position.
- Outcome: Selective formation of the bromomethyl derivative with high regioselectivity.
Bromination Using Elemental Bromine
- Reagents & Conditions: Direct bromination using Br2 in the presence of catalysts or under light irradiation.
- Solvent: Chloroform or DCM.
- Control: Requires careful monitoring to avoid dibromination or ring bromination.
- Yield: Moderate to good yields depending on reaction time and temperature.
Alternative Synthetic Routes
Halogen Exchange from Chloromethyl Precursors
- Starting from methyl 4-(chloromethyl)-3-(trifluoromethyl)benzoate, halogen exchange with sodium bromide or potassium bromide in polar aprotic solvents such as DMF or acetone under reflux can afford the bromomethyl derivative.
Radical Bromination Using Photochemical Methods
- Using UV light to initiate radical bromination with NBS or Br2, allowing mild reaction conditions and improved selectivity.
Reduction and Functional Group Manipulation of Bromomethyl Derivatives
The bromomethyl group in methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate can be further transformed:
- Reduction to Hydroxymethyl: Using diisobutylaluminium hydride (DIBAL-H) in anhydrous solvents like dichloromethane at low temperatures (-78 °C to 0 °C) under inert atmosphere yields the corresponding benzyl alcohol derivative with yields ranging from 58% to 80% depending on conditions and reaction time.
- Reaction Conditions Summary:
| Reagent | Solvent | Temperature | Time | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane (DCM) | -78 °C | 1.5 to 5 h | Nitrogen | 75–80 | Stirring, quenching with water |
| DIBAL-H | Toluene | -70 °C | Dropwise addition | Nitrogen | 58.3 | Quenched with methanol and Rochelle salt |
| DIBAL-H | DCM | 0 to 20 °C | 1 h | - | 75 | Quenched with NH4Cl solution |
Representative Experimental Procedures
Example 1: To a solution of methyl 4-(bromomethyl)benzoate (2.3 g, 0.01 mol) in dry DCM (80 mL), DIBAL-H (0.03 mol) was added at -78 °C under nitrogen. Stirred for 1.5 hours, then quenched with water, extracted, dried, and concentrated to yield the alcohol intermediate.
Example 2: Methyl 4-(bromomethyl)benzoate (5.0 g) in methyl chloride (20 mL) was treated with DIBAL-H (70 mL) at -78 °C for 5 hours. After cooling and quenching with water, extraction and drying yielded the product.
Additional Notes on Purification and Characterization
- Purification typically involves extraction, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
- Crystallization from solvents such as hexane or ether is used to obtain pure solid products.
- Characterization includes ^1H NMR, ^13C NMR, LC-MS, and HPLC to confirm structure and purity.
Data Table Summarizing Preparation Conditions and Yields
| Method | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Reference Summary |
|---|---|---|---|---|---|---|
| Radical bromination with NBS | NBS, AIBN, light or heat | CCl4, DCM | 25–80 °C | Several hours | 60–85 | Typical benzylic bromination |
| Direct bromination with Br2 | Br2, catalyst/light | CHCl3, DCM | Room temp to reflux | 1–3 hours | 50–75 | Requires careful control |
| Halogen exchange | NaBr or KBr in DMF or acetone | DMF, acetone | Reflux | 2–24 hours | 40–70 | From chloromethyl precursor |
| Reduction to benzyl alcohol | DIBAL-H | DCM, toluene | -78 °C to RT | 1–5 hours | 58–80 | Quenching with water or NH4Cl solution |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Scientific Research Applications
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate involves its reactivity towards nucleophiles and its ability to undergo radical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity and applications of methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate can be contextualized by comparing it to structurally related benzoate esters:
Biological Activity
Overview
Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It features a benzoate core structure, characterized by a bromomethyl group at the para position and a trifluoromethyl group at the meta position. This compound is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules.
- Molecular Weight : 287.07 g/mol
- Appearance : Crystalline solid
- Functional Groups : Bromomethyl, trifluoromethyl, ester
The biological activity of this compound is largely attributed to its role as a reactive intermediate in organic synthesis. It can participate in various chemical reactions, leading to the formation of diverse compounds with potential biological activities.
Types of Reactions
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
- Reduction Reactions : Can be reduced to yield other benzoate derivatives.
- Oxidation Reactions : Oxidative transformations can lead to carboxylic acid derivatives.
Case Studies and Research Findings
-
Synthesis and Evaluation of Esters :
- Research has shown that methyl 4-(bromomethyl)benzoate serves as a precursor in synthesizing phenothiazine-based compounds, which exhibit potent inhibition against histone deacetylase (HDAC) enzymes, crucial for cancer therapy .
- In one study, esters derived from this compound demonstrated IC50 values indicating significant inhibitory effects on HDAC6, suggesting potential use in cancer treatment .
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted that this compound has distinct reactivity patterns compared to methyl 4-bromobenzoate due to the presence of the trifluoromethyl group, enhancing its utility in drug development.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate, and what intermediates are critical for its synthesis?
- Methodology : The compound can be synthesized via esterification of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid using methanol under acid catalysis. Alternatively, bromination of a pre-formed methyl benzoate derivative (e.g., using NBS or Br₂ in the presence of a radical initiator) may introduce the bromomethyl group. Key intermediates include 3-(trifluoromethyl)benzyl bromide derivatives, which are precursors for bromomethyl functionalization . For esterification, analogs like Methyl 4-chloro-3-(trifluoromethyl)benzoate (CAS 115591-64-5) provide methodological parallels, though substitution reactivity differs .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Compare H and F NMR spectra with certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid derivatives, which standardize trifluoromethyl group analysis .
- Mass Spectrometry : Use NIST Standard Reference Data (e.g., electron ionization mass spectra) to validate molecular ion peaks and fragmentation patterns .
- Chromatography : HPLC with UV detection at 254 nm ensures purity, referencing retention times of structurally similar esters (e.g., Methyl 4-fluoro-3-nitrobenzoate derivatives) .
Q. What safety protocols are essential when handling this compound, given the reactivity of the bromomethyl group?
- Methodology :
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) to prevent contact with skin/eyes. Immediate flushing with water for 15+ minutes is critical for accidental exposure, as outlined in safety data sheets for brominated benzaldehyde analogs .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to avoid hydrolysis or radical-initiated decomposition .
Advanced Research Questions
Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to chloro or trifluoromethyl analogs?
- Methodology :
- Kinetic Studies : Compare reaction rates with Methyl 4-chloro-3-(trifluoromethyl)benzoate in SN2 reactions (e.g., with NaN₃ or amines). The bromine atom’s larger size and lower electronegativity enhance leaving-group ability, accelerating substitution .
- Computational Analysis : Use UCSF Chimera to model transition-state geometries and calculate activation energies, leveraging tools like Multiscale for visualizing steric effects of the trifluoromethyl group .
Q. What strategies are effective for crystallizing this compound, and how does its crystal packing impact applications in coordination chemistry?
- Methodology :
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures promotes single-crystal growth. Analogs like Methyl 4-{[6-(4-bromophenyl)...}benzoate (Acta Cryst. E, 2011) reveal π-stacking interactions between aromatic rings and halogen bonding motifs involving bromine .
- X-ray Diffraction : Refine unit cell parameters using software like SHELX, noting deviations in bond lengths (e.g., C-Br vs. C-Cl) compared to chloro derivatives .
Q. How can researchers resolve contradictions in reported purity assessments (e.g., GC vs. NMR) for this compound?
- Methodology :
- Cross-Validation : Combine quantitative F NMR (using CRMs like 3,5-bis(trifluoromethyl)benzoic acid) with GC-MS to detect volatile impurities. Discrepancies may arise from non-volatile byproducts (e.g., ester hydrolysis residues) undetected by GC .
- HPLC-MS : Identify trace contaminants (e.g., methyl 4-hydroxy-3-(trifluoromethyl)benzoate, CAS 115933-50-1) via ion fragmentation patterns .
Mechanistic and Application-Oriented Questions
Q. What role does this compound play in synthesizing fluorinated bioactive molecules, and how does its stability under acidic/basic conditions affect reaction design?
- Methodology :
- Derivatization : The bromomethyl group serves as a handle for introducing pharmacophores (e.g., via Suzuki coupling or nucleophilic displacement). For example, analogs like Methyl 4-((trifluoromethyl)amino)benzoate (CAS 2284-52-8) are intermediates in fluorinated drug candidates .
- Stability Testing : Monitor degradation under varying pH using LC-MS. The trifluoromethyl group stabilizes the ester against hydrolysis compared to non-fluorinated analogs .
Q. How can computational tools like UCSF Chimera predict the compound’s behavior in supramolecular assemblies or enzyme-binding studies?
- Methodology :
- Docking Simulations : Use Chimera’s AutoDock Vina plugin to model interactions with target proteins (e.g., kinases or receptors). The bromomethyl group’s hydrophobicity and size can be tuned to optimize binding pockets .
- Electrostatic Potential Maps : Visualize partial charges on the trifluoromethyl group to predict halogen-bonding capabilities in crystal engineering .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
